molecular formula C21H27N3O3 B1227874 Elubaquine

Elubaquine

Número de catálogo: B1227874
Peso molecular: 369.5 g/mol
Clave InChI: ADCOUXIGWFEYJP-OBGWFSINSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Elubaquine, also known as this compound, is a useful research compound. Its molecular formula is C21H27N3O3 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Study Design and Results

A significant clinical trial was conducted to compare the safety and efficacy of elubaquine with primaquine in patients with P. vivax malaria. The study involved 141 patients who received chloroquine followed by either primaquine (30 mg/day) or this compound (25 mg/day) for seven days. Key findings include:

  • Relapse Rates : The study indicated that no relapses occurred in patients treated with this compound compared to a single relapse in the primaquine group .
  • Safety Profile : Both drugs were well tolerated, but this compound demonstrated a lower incidence of adverse effects, particularly in patients with G6PD deficiency. Notably, no significant changes in hematocrit levels were observed in patients treated with this compound .

Comparative Safety Analysis

This compound's safety profile is particularly noteworthy when compared to primaquine. Studies have shown that:

  • Oxidative Toxicity : this compound produced significantly less oxidative damage to red blood cells than primaquine. In animal models, this compound induced methemoglobinemia at levels 3-4 times lower than those seen with primaquine .
  • Adverse Effects : Serious adverse effects such as cyanosis or central nervous system symptoms were not reported in either treatment group during the trials .

Clinical Observations

Further observational studies and case reports have reinforced the findings from clinical trials:

  • G6PD Deficiency : In a cohort of patients with G6PD deficiency, those treated with this compound did not experience hemolysis or significant drops in hematocrit levels, unlike those treated with primaquine .
  • Long-term Efficacy : While initial studies showed promising results regarding relapse prevention, further research is needed to evaluate long-term efficacy across different P. vivax strains and geographic isolates .

Propiedades

Fórmula molecular

C21H27N3O3

Peso molecular

369.5 g/mol

Nombre IUPAC

(3E)-3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one

InChI

InChI=1S/C21H27N3O3/c1-14(6-4-9-22-15(2)18-8-11-27-21(18)25)24-19-13-17(26-3)12-16-7-5-10-23-20(16)19/h5,7,10,12-14,22,24H,4,6,8-9,11H2,1-3H3/b18-15+

Clave InChI

ADCOUXIGWFEYJP-OBGWFSINSA-N

SMILES isomérico

CC(CCCN/C(=C/1\CCOC1=O)/C)NC2=C3C(=CC(=C2)OC)C=CC=N3

SMILES canónico

CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3

Sinónimos

ulaquine
CDRI 80-53
N'-(3-acetyl-4,5-dihydro-2-furanyl)-N(4)-(6-methoxy-8-quinolyl)-1,4-pentanediamine

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.